molecular formula C18H26N2O4 B3175560 (3aR,5R,6S,6aR)-2,2-dimethyl-5-[(3-phenylpiperazin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol CAS No. 957505-61-2

(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(3-phenylpiperazin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

Cat. No.: B3175560
CAS No.: 957505-61-2
M. Wt: 334.4 g/mol
InChI Key: BSMLOGYQCJGNEB-SLUKUZTOSA-N
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Description

The compound (3aR,5R,6S,6aR)-2,2-dimethyl-5-[(3-phenylpiperazin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol is a complex organic molecule. It has a molecular weight of 190.2 . The compound is stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple chiral centers . It contains a phenylpiperazine group attached to a tetrahydrofurodioxol ring system, which is further substituted with two methyl groups .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 190.2 . The InChI code for this compound is 1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6-,7-/m1/s1 .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Asymmetric Synthesis : Research into asymmetric synthesis techniques has utilized similar compounds for the creation of polyketide spiroketals, demonstrating high stereo- and enantioselectivity. These compounds are valuable for their cytotoxicity against cancer cell lines, highlighting potential applications in drug development (Meilert, Pettit, & Vogel, 2004).

  • Nematicidal and Antifungal Properties : A series of hybrid heterocyclic compounds structurally related have been synthesized and shown significant nematicidal activity against certain nematodes and antifungal activity, showcasing their potential as agricultural chemicals (Srinivas, Sunitha, Karthik, & Reddy, 2017).

  • Corrosion Inhibition : Compounds bearing structural similarities have been evaluated as inhibitors for mild steel corrosion in acidic environments. Their effectiveness is attributed to the adsorption behavior, offering insights into protective coatings or treatments for metal preservation (Koulou et al., 2020).

Medicinal Chemistry and Pharmacology

  • Antihypertensive Agents : Certain derivatives have been synthesized as alpha 1-adrenoceptor antagonists, exhibiting significant binding affinity and antihypertensive effects in animal models. These findings indicate potential therapeutic applications for hypertension management (Chern et al., 1993).

  • Analgesic Activity : Research on isothiazolo[5,4-b]pyridine derivatives, including those with phenylpiperazin-1-yl groups, has shown profiles of activity indicative of central serotoninergic system stimulation, with implications for developing new analgesic drugs (Malinka & Rutkowska, 1997).

Material Science and Sensor Applications

  • Ionophore for Sensor Applications : Computational and experimental studies on U-shaped molecules similar in structure have demonstrated their capacity to bind metal cations, suggesting potential use as ionophores in sensor technologies. This application is critical for environmental monitoring and industrial processes (Cordaro et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(3-phenylpiperazin-1-yl)methyl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2)23-16-15(21)14(22-17(16)24-18)11-20-9-8-19-13(10-20)12-6-4-3-5-7-12/h3-7,13-17,19,21H,8-11H2,1-2H3/t13?,14-,15+,16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMLOGYQCJGNEB-SLUKUZTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)CN3CCNC(C3)C4=CC=CC=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CN3CCNC(C3)C4=CC=CC=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(3-phenylpiperazin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 2
Reactant of Route 2
(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(3-phenylpiperazin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 3
(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(3-phenylpiperazin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 4
(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(3-phenylpiperazin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 5
(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(3-phenylpiperazin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 6
(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(3-phenylpiperazin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

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